molecular formula C17H31Cl2N5O B2871564 N-cyclohexyl-2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride CAS No. 1323535-06-3

N-cyclohexyl-2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride

Katalognummer: B2871564
CAS-Nummer: 1323535-06-3
Molekulargewicht: 392.37
InChI-Schlüssel: NHUNAXMAVGRGOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is a complex organic compound featuring a cyclohexyl group, an ethyl-substituted imidazole ring, and a piperazine moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclohexylamine, ethyl imidazole, and piperazine.

  • Reaction Steps:

    • Formation of Imidazole Derivative: Ethyl imidazole is synthesized through a cyclization reaction involving ethylamine and glyoxal.

    • Piperazine Derivative: Piperazine is reacted with acyl chloride to form the piperazine derivative.

    • Coupling Reaction: Cyclohexylamine is coupled with the piperazine derivative using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • Final Steps: The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods:

  • Batch Production: The synthesis is carried out in batches to ensure quality control and consistency.

  • Purification: The compound is purified using crystallization techniques to remove impurities.

  • Scaling Up: Industrial-scale production involves scaling up the reaction volumes and optimizing reaction conditions to achieve higher yields.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to modify the imidazole ring.

  • Substitution: Substitution reactions at the piperazine nitrogen atoms are common.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Reagents like acyl chlorides and coupling agents (e.g., EDC) are employed.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced imidazole derivatives.

  • Substitution Products: Substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a ligand in biological studies to understand receptor-ligand interactions.

Medicine: The compound has potential therapeutic applications, including as an antipsychotic or antihypertensive agent.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets, such as receptors or enzymes. The exact mechanism depends on the biological context, but it generally involves binding to the target site and modulating its activity.

Molecular Targets and Pathways:

  • Receptors: The compound may bind to specific receptors, altering their signaling pathways.

  • Enzymes: It may inhibit or activate certain enzymes, leading to downstream effects.

Vergleich Mit ähnlichen Verbindungen

  • N-cyclohexyl-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride

  • N-cyclohexyl-2-(4-(1-propyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride

Uniqueness:

  • The presence of the ethyl group on the imidazole ring distinguishes this compound from its methyl and propyl counterparts, potentially leading to different biological activities and binding affinities.

Eigenschaften

IUPAC Name

N-cyclohexyl-2-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O.2ClH/c1-2-21-9-8-18-17(21)22-12-10-20(11-13-22)14-16(23)19-15-6-4-3-5-7-15;;/h8-9,15H,2-7,10-14H2,1H3,(H,19,23);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUNAXMAVGRGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)CC(=O)NC3CCCCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.